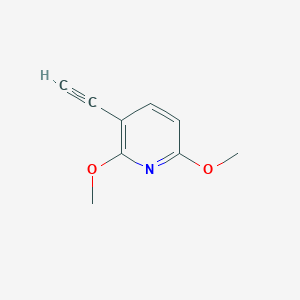

3-Ethynyl-2,6-dimethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-2,6-dimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-4-7-5-6-8(11-2)10-9(7)12-3/h1,5-6H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWVTXQFUJCCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Ethynyl-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 3-ethynyl-2,6-dimethoxypyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step. This guide includes detailed experimental protocols, tabulated quantitative data based on analogous reactions, and visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust and well-established two-step sequence. The first step involves the palladium- and copper-catalyzed Sonogashira coupling of commercially available 3-bromo-2,6-dimethoxypyridine with trimethylsilylacetylene. This introduces the protected ethynyl group at the 3-position of the pyridine ring. The subsequent step is the removal of the trimethylsilyl (TMS) protecting group under basic conditions to yield the desired terminal alkyne.

Experimental Protocols

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine via Sonogashira Coupling

This procedure details the palladium- and copper-catalyzed cross-coupling of 3-bromo-2,6-dimethoxypyridine with trimethylsilylacetylene.

Materials:

-

3-Bromo-2,6-dimethoxypyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2,6-dimethoxypyridine (1.0 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.06 eq).

-

Evacuate and backfill the flask with the inert atmosphere three times.

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (3.0 eq).

-

To the stirring mixture, add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine as a solid.

Step 2: Synthesis of this compound via Deprotection

This procedure describes the removal of the trimethylsilyl group to yield the terminal alkyne.

Materials:

-

3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

To the residue, add deionized water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or a short silica gel plug if necessary.

Quantitative Data

The following tables summarize the typical quantities of reagents and expected yields for the synthesis of this compound, based on a representative scale.

Table 1: Reagents for Sonogashira Coupling

| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (for 1g of starting material) |

| 3-Bromo-2,6-dimethoxypyridine | 1.0 | 218.05 | 1.00 g (4.59 mmol) |

| Trimethylsilylacetylene | 1.5 | 98.22 | 0.68 g (0.98 mL, 6.89 mmol) |

| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 | 701.90 | 97 mg (0.14 mmol) |

| Copper(I) iodide | 0.06 | 190.45 | 52 mg (0.28 mmol) |

| Triphenylphosphine | 0.06 | 262.29 | 72 mg (0.28 mmol) |

| Triethylamine | 3.0 | 101.19 | 1.39 g (1.92 mL, 13.77 mmol) |

| Tetrahydrofuran | - | - | 20 mL |

Table 2: Reagents for Deprotection

| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount (assuming 100% yield from Step 1) |

| 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine | 1.0 | 221.34 | 1.01 g (4.59 mmol) |

| Potassium carbonate | 2.0 | 138.21 | 1.27 g (9.18 mmol) |

| Methanol | - | - | 20 mL |

Table 3: Expected Yields

| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) |

| 1: Sonogashira Coupling | 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine | 1.01 | 75 - 90% |

| 2: Deprotection | This compound | 0.68 | 90 - 98% |

| Overall Yield | This compound | 0.68 | 68 - 88% |

Safety Considerations

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

Trimethylsilylacetylene: This is a flammable liquid.

-

Solvents: THF, methanol, and dichloromethane are flammable and/or toxic. Handle with appropriate safety precautions.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

An In-depth Technical Guide to the Chemical Properties of 3-Ethynyl-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic pathway, and potential research applications of the novel compound 3-Ethynyl-2,6-dimethoxypyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related substituted pyridines for applications in medicinal chemistry and materials science.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery and development, with the pyridine scaffold appearing in numerous approved pharmaceuticals. The unique electronic and steric properties imparted by various substituents allow for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and safety. The introduction of an ethynyl group, in particular, offers a versatile handle for further chemical modification through reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) and Sonogashira coupling, enabling the construction of complex molecular architectures.

This whitepaper focuses on the chemical characteristics of this compound, a compound for which there is a notable absence of published experimental data. By examining the properties of its constituent functional groups and related molecules, we can construct a detailed predictive profile to guide future research endeavors.

Predicted Chemical and Physical Properties

The chemical and physical properties of this compound have been estimated based on the known properties of 2,6-dimethoxypyridine and various ethynylpyridine isomers. These predicted values provide a useful baseline for experimental design and characterization.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | Colorless to pale yellow solid or oil | Based on the appearance of 2,6-dimethoxypyridine (liquid) and 3-ethynylpyridine (solid). |

| Boiling Point | > 200 °C | Expected to be higher than 2,6-dimethoxypyridine (178-180 °C) due to the increased molecular weight and polarity of the ethynyl group. |

| Melting Point | 40-60 °C | Estimated based on the melting point of 3-ethynylpyridine (39-40 °C)[1][2][3]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | Based on the general solubility of substituted pyridines. |

| pKa (of pyridinium ion) | ~3-4 | The electron-donating methoxy groups will increase the basicity compared to pyridine (pKa ~5.2), but the electron-withdrawing ethynyl group will decrease it. |

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound is via a Sonogashira coupling reaction. This well-established palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

The proposed two-step synthesis starts from the commercially available 2,6-dimethoxypyridine.

Logical Flow of the Proposed Synthesis

References

In-depth Technical Guide: 3-Ethynyl-2,6-dimethoxypyridine

This guide, therefore, addresses the core chemical structure by providing data on closely related analogs and the constituent functional groups to offer a predictive overview for researchers, scientists, and drug development professionals. The information presented is based on available data for similar compounds and general chemical principles.

Physicochemical Properties of Related Compounds

To provide context, the following table summarizes key physicochemical properties of structurally similar pyridine derivatives. These compounds share either the ethynylpyridine core or the dimethoxypyridine scaffold, which can help in estimating the properties of the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,6-Dimethoxypyridine | 6231-18-1 | C₇H₉NO₂ | 139.15 | 178-180 |

| 3-Ethynylpyridine | 2510-23-8 | C₇H₅N | 103.12 | 83-84 (at 30 mmHg) |

| 3-Acetyl-2,6-dimethoxypyridine | 870703-62-1 | C₉H₁₁NO₃ | 181.19 | Not available |

| 4-Ethynyl-2,6-dimethylpyridine | 86520-95-8 | C₉H₉N | 131.17 | Not available |

Predicted Reactivity and Synthetic Approaches

The chemical behavior of 3-Ethynyl-2,6-dimethoxypyridine can be inferred from its functional groups: the pyridine ring, the two methoxy groups, and the ethynyl group.

-

Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, particularly with the activating effect of the electron-donating methoxy groups.

-

Methoxy Groups: These are electron-donating groups that activate the pyridine ring towards electrophilic substitution (if conditions allow) and influence the regioselectivity of reactions.

-

Ethynyl Group: This functional group is highly versatile and can participate in a variety of reactions, including:

-

Sonogashira Coupling: A common method for forming carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. This would be a primary method for synthesizing derivatives of the target compound.

-

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a valuable reaction in drug discovery and bioconjugation.

-

Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, would yield an acetyl group.

-

Reduction: The alkyne can be partially reduced to a cis-alkene using Lindlar's catalyst or fully reduced to an alkane with catalytic hydrogenation.

-

A plausible synthetic route to this compound would likely involve the Sonogashira coupling of a protected alkyne (like trimethylsilylacetylene) with a halogenated 2,6-dimethoxypyridine precursor, such as 3-bromo-2,6-dimethoxypyridine, followed by deprotection.

Potential Applications in Research and Drug Discovery

Pyridine and alkyne moieties are prevalent in medicinal chemistry, suggesting that this compound could serve as a valuable building block.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ethynyl group can be used to form covalent bonds with cysteine residues in the active sites of certain kinases or to extend into hydrophobic pockets to enhance binding affinity.

-

Probes for Chemical Biology: The terminal alkyne allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. This would enable the use of the molecule as a probe to identify its biological targets.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening campaigns to identify initial hits that bind to a protein of interest.

The logical workflow for utilizing this compound in a drug discovery context is outlined below.

Experimental Protocols

As no specific experimental data for this compound has been found, this section provides a general protocol for a Sonogashira coupling, which would be a key experiment in its synthesis and derivatization.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (e.g., 3-bromo-2,6-dimethoxypyridine, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).

-

Solvent and Reagents: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and the specific catalyst, base, solvent, and temperature may require optimization for the specific substrates.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Ethynyl-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-Ethynyl-2,6-dimethoxypyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. This document outlines a plausible synthetic route and details the analytical methodologies crucial for confirming its molecular structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized to facilitate understanding.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this proposed synthesis, 3-bromo-2,6-dimethoxypyridine would be reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. Subsequent deprotection of the silyl group would yield the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.70 | d | ~8.0 | H-4 |

| ~6.40 | d | ~8.0 | H-5 |

| ~4.05 | s | - | 2 x OCH₃ |

| ~3.10 | s | - | C≡C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-2, C-6 |

| ~142.0 | C-4 |

| ~105.0 | C-5 |

| ~100.0 | C-3 |

| ~83.0 | -C≡CH |

| ~79.0 | -C≡CH |

| ~54.0 | 2 x OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2100 | Sharp, Weak | C≡C stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1280, ~1030 | Strong | C-O stretching (asymmetric and symmetric) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-OCH₃]+ | Loss of a methoxy group |

| [M-C₂H]+ | Loss of the ethynyl group |

Experimental Protocols

General Procedure for Sonogashira Coupling

To a solution of 3-bromo-2,6-dimethoxypyridine in a suitable solvent (e.g., tetrahydrofuran or dioxane) are added trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred at room temperature or gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Group

The purified silyl-protected intermediate is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product, this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to determine the exact mass and confirm the elemental composition of the molecule.

Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Logical workflow for the structure elucidation of the target compound.

Technical Guide: Spectroscopic and Synthetic Profile of 3-Ethynyl-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic route for the novel compound 3-Ethynyl-2,6-dimethoxypyridine. Due to the absence of published experimental data for this specific molecule, this guide leverages computational prediction tools and established synthetic methodologies to serve as a valuable resource for researchers interested in its synthesis and characterization. The document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a detailed experimental protocol for its synthesis via Sonogashira coupling, and a generalized workflow for the synthesis and characterization of novel compounds.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions provide a reasonable estimation of the key spectroscopic features of this compound. The following data was generated using a combination of freely available online prediction tools.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The pyridyl protons are expected to appear as doublets due to coupling, and the methoxy groups as singlets. The ethynyl proton is also predicted to be a singlet.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | H-4 |

| ~6.45 | d | 1H | H-5 |

| ~4.05 | s | 6H | 2 x -OCH₃ |

| ~3.40 | s | 1H | Ethynyl-H |

Note: Predicted values can vary between different software. These values represent an approximate expectation.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is presented in Table 2. The pyridine ring carbons, methoxy carbons, and the two ethynyl carbons are all expected to be distinguishable.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (ppm) | Assignment |

| ~163.5 | C-2, C-6 |

| ~142.0 | C-4 |

| ~108.0 | C-5 |

| ~105.0 | C-3 |

| ~83.0 | Ethynyl C (quaternary) |

| ~80.0 | Ethynyl C-H |

| ~53.5 | -OCH₃ |

Note: Predicted values are estimates and should be confirmed by experimental data.

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to show characteristic peaks for its functional groups as detailed in Table 3.

Table 3. Predicted IR Absorption Frequencies for this compound.

| Frequency (cm⁻¹) | Functional Group | Vibration |

| ~3300 | ≡C-H | Stretching |

| ~2950-2850 | C-H (methoxy) | Stretching |

| ~2110 | C≡C | Stretching |

| ~1600, ~1470 | C=C, C=N | Aromatic ring stretching |

| ~1250, ~1050 | C-O | Stretching |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum for this compound (C₉H₉NO₂) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4. Predicted m/z Values for this compound.

| m/z | Ion |

| 163.06 | [M]⁺ |

| 148.04 | [M-CH₃]⁺ |

| 120.04 | [M-CH₃-CO]⁺ |

Proposed Synthetic Protocol

A highly plausible method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. The proposed starting material is 3-bromo-2,6-dimethoxypyridine.

Reaction Scheme

Detailed Experimental Procedure

-

Sonogashira Coupling: To a solution of 3-bromo-2,6-dimethoxypyridine (1.0 eq) in triethylamine (Et₃N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq). The mixture is degassed with argon for 15 minutes. Ethynyltrimethylsilane (1.2 eq) is then added, and the reaction mixture is stirred at 70°C under an argon atmosphere for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Deprotection: The purified silyl-protected product is dissolved in methanol, and potassium carbonate (K₂CO₃) (1.5 eq) is added. The mixture is stirred at room temperature for 2 hours.

-

Final Work-up and Purification: The methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

General Experimental Workflow

The synthesis and characterization of a novel compound like this compound follows a logical workflow to ensure purity and confirm its structure.

Caption: General workflow for the synthesis and characterization of a novel organic compound.

Signaling Pathways and Biological Activity

There is currently no published information regarding the biological activity or signaling pathway interactions of this compound. The pyridine scaffold is a common motif in many biologically active compounds, and the ethynyl group can act as a reactive handle or a pharmacophore. Therefore, this compound could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a building block in medicinal chemistry.

Caption: A logical workflow for investigating the potential biological activity of a novel compound.

Disclaimer

The spectroscopic data presented in this guide are computationally predicted and have not been experimentally verified. The proposed synthetic protocol is based on established chemical reactions but may require optimization. This document is intended for informational purposes for qualified researchers and should not be considered a substitute for rigorous experimental validation.

An In-depth Technical Guide to the Reactivity and Stability of 3-Ethynyl-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 3-ethynyl-2,6-dimethoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited direct studies on this specific molecule, this guide combines available data on closely related analogues and general principles of pyridine and alkyne chemistry to predict its chemical behavior. The document covers its probable synthesis, key reactivity patterns including Sonogashira coupling and cycloaddition reactions, and its expected stability under various conditions. Experimental protocols for representative reactions are provided, and key concepts are visualized using logical diagrams.

Introduction

This compound is an electron-rich heterocyclic compound featuring a pyridine core substituted with an ethynyl group at the 3-position and two methoxy groups at the 2- and 6-positions. The interplay of the electron-donating methoxy groups and the versatile reactivity of the terminal alkyne functionality makes this molecule a valuable synthon for the construction of complex molecular architectures. The pyridine nitrogen and the methoxy groups influence the electron density of the aromatic ring, thereby modulating the reactivity of the ethynyl group. This guide aims to provide a detailed understanding of these characteristics to facilitate its application in research and development.

Predicted Synthesis

While a specific, optimized synthesis for this compound is not extensively reported in the literature, its preparation can be reliably predicted to proceed via a Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

The logical precursor would be a halogenated 2,6-dimethoxypyridine, most commonly 3-bromo-2,6-dimethoxypyridine or 3-iodo-2,6-dimethoxypyridine, coupled with a protected or unprotected acetylene source.

Logical Synthesis Workflow:

Caption: Predicted synthesis of this compound via Sonogashira coupling.

Experimental Protocol: Predicted Sonogashira Coupling

This protocol is a generalized procedure based on known Sonogashira reactions for similar substrates.[3][4]

-

Reagents and Materials:

-

3-Bromo-2,6-dimethoxypyridine (1.0 eq)

-

Ethynyltrimethylsilane (1.5 eq)

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent, followed by the amine base.

-

Add ethynyltrimethylsilane dropwise to the stirring mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting TMS-protected alkyne can be deprotected using a mild base such as potassium carbonate in methanol to yield this compound.

-

Purify the final product by column chromatography on silica gel.

-

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the ethynyl group, which is influenced by the electron-donating methoxy groups on the pyridine ring.

Sonogashira Coupling Reactions

As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the terminus of the ethynyl group.[1][4] This makes it a versatile building block for the synthesis of more complex molecules.

Reaction Scheme:

Caption: Sonogashira coupling with this compound.

Quantitative Data (Predicted Yields for Analogs):

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |

| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96[3] |

| Aryl Iodides | Nanosized MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | High[4] |

| Aryl Bromides | Nanosized MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | Moderate[4] |

Cycloaddition Reactions

The ethynyl group is a good dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of new heterocyclic or carbocyclic rings.

-

[3+2] Cycloadditions (Huisgen Cycloaddition): With organic azides, this compound is expected to undergo copper or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to form triazole rings. This "click" reaction is highly efficient and regioselective.

[3+2] Cycloaddition Workflow:

Caption: [3+2] Cycloaddition of this compound with an organic azide.

-

Diels-Alder Reactions: While less reactive than in [3+2] cycloadditions, the ethynyl group can participate as a dienophile in [4+2] Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions. The electron-rich nature of the pyridine ring may, however, decrease the dienophilic character of the alkyne.

Hydrohalogenation

Based on studies of other ethynylpyridines, this compound is expected to undergo hydrohalogenation. However, the position of the ethynyl group is critical. For 2-ethynylpyridines, the reaction proceeds readily due to the activation of the ethynyl group by the proximate nitrogen atom upon protonation.[5][6] In contrast, 3-ethynylpyridine has been reported to be inert under similar conditions. The electron-donating methoxy groups in this compound would likely further decrease the electrophilicity of the alkyne, making direct hydrohalogenation challenging without the use of strong acids or catalysts.

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and application in multi-step syntheses. The following is a predicted stability profile based on the parent 2,6-dimethoxypyridine and general chemical principles.[7]

Summary of Predicted Stability:

| Condition | Predicted Stability | Probable Degradation Pathways |

| Acidic | Moderate to Low | Protonation of the pyridine nitrogen, potential hydrolysis of methoxy groups under strong acidic conditions and elevated temperatures. |

| Basic | High | Generally stable; strong bases can deprotonate the terminal alkyne. |

| Oxidative | Moderate | The pyridine ring and methoxy groups are susceptible to strong oxidizing agents. |

| Thermal | High | The parent 2,6-dimethoxypyridine is stable under normal conditions of temperature and pressure.[7] The ethynyl group may be prone to polymerization at very high temperatures. |

| Light | Moderate | May darken upon storage, though this may not necessarily indicate a loss of purity for similar compounds. |

Logical Diagram of Stability Considerations:

Caption: Predicted stability pathways for this compound.

Detailed Stability Considerations

-

Acidic Conditions: The pyridine nitrogen is basic and will be protonated in acidic media. This can alter the electronic properties and reactivity of the molecule. Strong, hot aqueous acids could lead to the hydrolysis of the methoxy groups to the corresponding hydroxypyridine.

-

Basic Conditions: The molecule is expected to be largely stable in the presence of mild to moderate bases. Strong bases, such as organolithium reagents or sodium hydride, will deprotonate the terminal alkyne to form the corresponding acetylide, which is a key step in many of its synthetic applications.

-

Oxidative Conditions: The electron-rich pyridine ring is susceptible to oxidation by strong oxidizing agents. The methoxy groups can also be targets of oxidative cleavage. Care should be taken when using reagents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA).

-

Thermal Stability: The parent compound, 2,6-dimethoxypyridine, is reported to be stable under normal temperature and pressure.[7] It is anticipated that the ethynyl derivative will also possess good thermal stability, although the possibility of polymerization of the alkyne at very high temperatures should be considered.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its reactivity is centered around the synthetically malleable ethynyl group, which can readily participate in cornerstone reactions such as Sonogashira couplings and cycloadditions. The 2,6-dimethoxy substitution pattern enhances the electron density of the pyridine ring, which influences the reactivity of the alkyne and the basicity of the nitrogen atom. While direct experimental data for this specific molecule is scarce, this guide provides a robust, predictive framework for its synthesis, reactivity, and stability based on well-established chemical principles and data from closely related analogues. This information should empower researchers to effectively utilize this compound in the design and synthesis of novel molecules for a range of applications.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Starting Materials for the Synthesis of 3-Ethynyl-2,6-dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential starting materials and synthetic methodologies for the preparation of 3-ethynyl-2,6-dimethoxypyridine, a valuable building block in medicinal chemistry and materials science. This document outlines the primary synthetic routes, details the necessary precursors, and provides experimental protocols for key transformations.

Introduction

This compound is a substituted pyridine derivative featuring a reactive ethynyl group. This functionality allows for its participation in a variety of coupling reactions, most notably the Sonogashira coupling, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The dimethoxy-substituted pyridine core is a common scaffold in pharmacologically active compounds.

The principal and most direct method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Core Synthetic Strategy: Sonogashira Coupling

The Sonogashira reaction is the cornerstone for the synthesis of this compound. The general scheme involves the coupling of a 3-halo-2,6-dimethoxypyridine with a suitable acetylene source.

A trimethylsilyl (TMS) protected alkyne, such as ethynyltrimethylsilane (TMSA), is commonly employed. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. The TMS group is then removed in a subsequent deprotection step to yield the terminal alkyne.

The overall synthetic workflow can be visualized as follows:

Starting Materials and Reagents

A successful synthesis of this compound hinges on the quality and availability of the starting materials and reagents. The key components are detailed in the table below.

| Compound | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dimethoxypyridine | Initial Precursor | 6231-18-1 | C₇H₉NO₂ | 139.15 |

| 3-Bromo-2,6-dimethoxypyridine | Key Precursor | 128071-83-8 | C₇H₈BrNO₂ | 218.05 |

| 3-Iodo-2,6-dimethoxypyridine | Alternative Key Precursor | 214360-56-2 | C₇H₈INO₂ | 265.05 |

| Ethynyltrimethylsilane (TMSA) | Acetylene Source | 1066-54-2 | C₅H₁₀Si | 98.22 |

| Tetrakis(triphenylphosphine)palladium(0) | Palladium Catalyst | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 |

| Dichlorobis(triphenylphosphine)palladium(II) | Palladium Catalyst Precursor | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 |

| Copper(I) Iodide | Co-catalyst | 7681-65-4 | CuI | 190.45 |

| Triethylamine | Base and Solvent | 121-44-8 | C₆H₁₅N | 101.19 |

| Potassium Carbonate | Deprotection Reagent | 584-08-7 | K₂CO₃ | 138.21 |

Experimental Protocols

Synthesis of 3-Bromo-2,6-dimethoxypyridine (Precursor)

While 3-bromo-2,6-dimethoxypyridine is commercially available, a general procedure for the bromination of 2,6-dimethoxypyridine is provided below for researchers who wish to synthesize it in-house.

Materials:

-

2,6-Dimethoxypyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-dimethoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-2,6-dimethoxypyridine.

Sonogashira Coupling: Synthesis of 3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine

This protocol describes the palladium/copper-catalyzed coupling of 3-bromo-2,6-dimethoxypyridine with ethynyltrimethylsilane.

Materials:

-

3-Bromo-2,6-dimethoxypyridine

-

Ethynyltrimethylsilane (TMSA)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), degassed

-

Toluene, degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).

-

Add degassed toluene and degassed triethylamine.

-

To the stirred mixture, add ethynyltrimethylsilane (1.5 eq) dropwise.

-

Heat the reaction mixture to 70-80 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine.

Deprotection: Synthesis of this compound

This step involves the removal of the trimethylsilyl group to yield the final product.

Materials:

-

3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude this compound can be further purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on analogous literature procedures. Actual results may vary depending on the specific reaction conditions and scale.

| Reaction Step | Key Reagents | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) |

| Bromination | NBS | - | 0 to RT | 12-24 | 70-90 |

| Sonogashira Coupling | TMSA, PdCl₂(PPh₃)₂, CuI | Pd: 3, Cu: 6 | 70-80 | 4-8 | 60-85 |

| Deprotection | K₂CO₃ | - | RT | 1-3 | 85-98 |

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not extensively characterized in publicly available literature, ethynylpyridine scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1] The ethynyl group can act as a key pharmacophore, forming important interactions within the binding site of a protein. For instance, substituted pyridines are known to be involved in pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.[2]

A hypothetical interaction of an ethynylpyridine derivative with a kinase in the MAPK pathway can be visualized as follows:

This diagram illustrates a potential mechanism where a molecule based on the this compound scaffold could inhibit a kinase such as MEK, thereby blocking downstream signaling that leads to cell proliferation. This makes such compounds attractive for investigation in oncology drug discovery programs. The development of efficient synthetic routes to this and related compounds is therefore of high importance to the research community.

References

A Theoretical Exploration of 3-Ethynyl-2,6-dimethoxypyridine: A Roadmap for Understanding its Electronic Properties

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynyl-2,6-dimethoxypyridine is a heterocyclic compound of significant interest due to the unique combination of its pyridine core, electron-donating methoxy groups, and the electron-withdrawing ethynyl substituent. This specific arrangement of functional groups is expected to give rise to a distinct electronic profile, influencing its reactivity, intermolecular interactions, and photophysical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective avenue for elucidating these properties at the molecular level. This guide details the established computational protocols and expected electronic property data based on studies of similar molecular architectures.

Data Presentation: Electronic Properties of Analogous Pyridine Derivatives

To provide a predictive baseline for the electronic properties of this compound, the following table summarizes key quantum chemical descriptors calculated for various substituted pyridine and benzene derivatives from existing literature. These values, obtained through DFT calculations, offer insights into the expected range for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), which is a critical indicator of molecular reactivity and electronic transitions.[1]

| Molecule/System | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| Pyridine | B3LYP/6-31G(d,p) | -6.77 | -0.53 | 6.24 | 2.22 | [2][3] |

| 4-Nitropyridine | Not Specified | -7.74 | -3.59 | 4.15 | 1.73 | [4] |

| 4-Chloropyridine | B3LYP/6-31+G* | Not Specified | Not Specified | Not Specified | 1.15 | [5] |

| 2,6-bis(diethylaminomethyl)pyridine | Not Specified | Not Specified | Not Specified | 5.23 | Not Specified | [4] |

| Pyridine with -C≡CH substituent | B3LYP/LanL2DZ | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Dimethoxybenzene derivative 1 | B3LYP/Def2-TZVP | -6.31 | -1.21 | 5.10 | Not Specified | [7] |

| Dimethoxybenzene derivative 2 | B3LYP/Def2-TZVP | -6.53 | -1.74 | 4.79 | Not Specified | [7] |

| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | Not Specified | [8] |

| Diethyl {...}dihydropyridin-2-yl]}phosphonate | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.605 | Not Specified |

Note: "Not Specified" indicates that the data was not explicitly mentioned in the cited abstract.

Experimental Protocols: A Computational Approach

The theoretical investigation into the electronic properties of this compound would follow a well-established computational chemistry workflow. Density Functional Theory (DFT) is the most common and reliable method for such studies.[5][6][7]

1. Molecular Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). The optimization process calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.

2. Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

3. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. This includes:

- Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity.[1] The HOMO energy relates to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy gap between them provides insight into the molecule's kinetic stability and the energy required for electronic excitation.[1]

- Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets.

- Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify charge transfer between orbitals and provide insights into hyperconjugative interactions.

- Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity, which influences its solubility and intermolecular forces.

4. Excited State Calculations (Optional): To understand the molecule's photophysical properties, Time-Dependent DFT (TD-DFT) calculations can be performed. These calculations can predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of light the molecule absorbs and the nature of the electronic transitions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a theoretical study on molecular electronic properties and the conceptual relationship of key electronic descriptors.

Caption: Workflow for theoretical analysis of molecular electronic properties.

Caption: Relationship between frontier molecular orbitals and chemical properties.

Conclusion

This technical guide provides a comprehensive roadmap for the theoretical investigation of the electronic properties of this compound. By leveraging established computational methodologies, particularly Density Functional Theory, researchers can gain significant insights into the molecule's reactivity, stability, and potential for various applications. The data from analogous compounds presented herein serve as a valuable reference point for what can be expected from such a study. The detailed protocols and workflow visualizations offer a clear and structured approach for scientists and drug development professionals to embark on the computational characterization of this promising molecule.

References

- 1. learn.schrodinger.com [learn.schrodinger.com]

- 2. researchgate.net [researchgate.net]

- 3. iiste.org [iiste.org]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Unlocking the Potential of 3-Ethynyl-2,6-dimethoxypyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] This technical guide explores the prospective applications of a specific, yet underexplored derivative: 3-Ethynyl-2,6-dimethoxypyridine. By dissecting the individual contributions of the 2,6-dimethoxypyridine core and the 3-ethynyl substituent, this whitepaper posits the molecule's potential as a versatile building block for novel therapeutics. We will delve into its synthetic feasibility, potential biological targets, and propose experimental workflows for its evaluation, providing a forward-looking perspective for its inclusion in drug discovery pipelines.

Introduction: The Strategic Value of the Pyridine Core

The pyridine ring is a privileged structure in drug design due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, and its amenability to chemical modification.[1] Its presence in a significant number of anticancer drugs highlights its importance in targeting key signaling pathways involved in cell proliferation and survival.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[1]

The this compound Scaffold: A Molecule of Untapped Potential

This compound combines three key features that make it a compelling candidate for medicinal chemistry exploration:

-

The 2,6-dimethoxypyridine Core: The methoxy groups at the 2 and 6 positions are electron-donating, which can influence the electronic properties of the pyridine ring, potentially modulating its interaction with biological targets.[4] This core has been incorporated into antitumor agents, suggesting its compatibility with anticancer drug design.[4]

-

The 3-Ethynyl Group: The ethynyl group is a versatile functional group in medicinal chemistry.[5][6] It can act as a:

-

Pharmacophore: The terminal alkyne can form hydrogen bonds and other non-covalent interactions with protein targets.[7]

-

Bioisostere: It can mimic other chemical groups, such as halogens or a phenyl ring, to optimize binding affinity and physicochemical properties.[7][8][9][10]

-

Rigid Linker: Its linear geometry can be used to rigidly orient other functional groups within a molecule to achieve optimal binding.[6]

-

Reactive Handle: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," allowing for the straightforward conjugation of the molecule to other fragments or probes.[5]

-

Synthetic Accessibility: The Sonogashira Coupling

The synthesis of this compound is readily achievable through the well-established Sonogashira coupling reaction.[11][12][13] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a robust and widely used method for forming C(sp²)-C(sp) bonds under mild conditions.[11][14]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Sonogashira Coupling

A general protocol for the Sonogashira coupling of a 3-halo-2,6-dimethoxypyridine with a terminal alkyne is as follows:

-

To a solution of 3-halo-2,6-dimethoxypyridine (1 equivalent) in a suitable solvent (e.g., DMF or THF) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2-3 equivalents).[15][16]

-

The terminal alkyne (e.g., ethynyltrimethylsilane, 1.1-1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.[15]

-

Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

-

If a protected alkyne such as ethynyltrimethylsilane is used, a subsequent deprotection step (e.g., with a mild base like K₂CO₃ in methanol) is required to yield the terminal alkyne.

Potential Medicinal Chemistry Applications

Based on the known biological activities of substituted pyridines and ethynyl-containing compounds, this compound is a promising scaffold for the development of inhibitors of several key drug targets, particularly in oncology.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[17][18][19] The 3-ethynyl group could be further functionalized to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and selectivity.

Potential Kinase Targets:

-

VEGFR-2: Pyridine-urea derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[20][21]

-

CDK2: Pyrazolopyridine derivatives have been identified as potent inhibitors of CDK2, a critical regulator of the cell cycle.[22]

-

Akt (Protein Kinase B): Pyridine-containing compounds have been developed as inhibitors of Akt, a central node in cell survival signaling pathways.[17]

-

PI3K: The pyridine scaffold has been utilized to design selective inhibitors of PI3K isoforms.[23]

Illustrative Data from Related Pyridine-Based Kinase Inhibitors:

| Compound Class | Target Kinase | Reported IC₅₀ (µM) | Reference |

| Pyridine-ureas | VEGFR-2 | 0.22 - 5.0 | [20][21] |

| Pyrazolopyridines | CDK2 | 0.24 - 0.93 | [22] |

| Pyridine-pyrazolopyridines | Akt | Varies | [17] |

| Aminopyridines | VRK1 | 0.15 | [19] |

Other Potential Applications

-

Phosphodiesterase (PDE) Inhibitors: Certain pyridine derivatives have demonstrated inhibitory activity against PDEs, which are involved in various cellular processes and are targets for anticancer drug development.[24][25]

-

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: Ethynyl-pyridine derivatives have been identified as potent and selective noncompetitive antagonists of mGluR5, a target for central nervous system disorders.[26]

-

Gamma-Secretase Modulators: Methoxypyridine motifs have been incorporated into gamma-secretase modulators for the potential treatment of Alzheimer's disease.[27]

Proposed Drug Discovery and Evaluation Workflow

The exploration of this compound in a drug discovery program would follow a logical progression from initial synthesis to biological evaluation.

Caption: Proposed drug discovery workflow for this compound.

General Protocol for In Vitro Kinase Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as an ADP-Glo™ Kinase Assay:

-

Reagent Preparation: Prepare assay buffers, the kinase of interest, the appropriate substrate, and ATP at desired concentrations.

-

Compound Dilution: Serially dilute the test compound (e.g., derivatives of this compound) to create a dose-response curve.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Measure the resulting luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A Potential Signaling Pathway: Targeting the PI3K/Akt/mTOR Pathway

Given the prevalence of pyridine-based inhibitors for kinases in the PI3K/Akt/mTOR pathway, derivatives of this compound could be designed to target this critical signaling cascade, which is frequently dysregulated in cancer.

Caption: Potential targeting of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule in medicinal chemistry, a systematic analysis of its constituent parts strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. Its synthetic tractability via the Sonogashira coupling, combined with the proven utility of the pyridine core and the ethynyl group in drug design, makes it an attractive starting point for library synthesis and screening against a range of biological targets, particularly protein kinases. Future research should focus on the efficient synthesis of this compound and the generation of a diverse library of derivatives for biological evaluation. Such efforts could unlock new avenues for the treatment of cancer and other diseases.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Bioisosteric replacement: Significance and symbolism [wisdomlib.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. scirp.org [scirp.org]

- 17. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 21. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethynyl-2,6-dimethoxypyridine: A Novel Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-2,6-dimethoxypyridine is an emerging heterocyclic building block with significant potential in drug discovery, materials science, and organic synthesis. Its unique trifunctional architecture, featuring a pyridine core, two electron-donating methoxy groups, and a reactive ethynyl moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols, positioning it as a valuable tool for innovation in chemical research.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their presence in numerous bioactive compounds and functional materials. The introduction of an ethynyl group onto the pyridine ring, as seen in this compound, provides a reactive handle for a variety of powerful chemical transformations, most notably the Sonogashira cross-coupling reaction.[1][2] This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of diverse molecular libraries.

The 2,6-dimethoxy substitution pattern on the pyridine ring further modulates the electronic properties of the molecule, enhancing its utility as a synthetic intermediate.[3][4] These electron-donating groups increase the electron density of the pyridine ring, influencing its reactivity in subsequent chemical modifications.[3] This guide will delve into the synthetic pathways to access this novel building block, explore its potential applications, and provide detailed experimental procedures.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[1][2] In this case, the synthesis would involve the coupling of a 3-halo-2,6-dimethoxypyridine with a suitable protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

Proposed Synthetic Workflow

The logical workflow for the synthesis of the target compound is depicted below. It involves the initial halogenation of 2,6-dimethoxypyridine, followed by a Sonogashira coupling reaction and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling step to synthesize the trimethylsilyl-protected precursor.

Materials:

-

3-Bromo-2,6-dimethoxypyridine

-

Trimethylsilylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2,6-dimethoxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add anhydrous toluene (10 mL/mmol of halide) and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine.

Deprotection Protocol

The trimethylsilyl (TMS) protecting group can be removed under mild conditions.

Materials:

-

3-((Trimethylsilyl)ethynyl)-2,6-dimethoxypyridine

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-((trimethylsilyl)ethynyl)-2,6-dimethoxypyridine (1.0 eq) in THF.

-

Add TBAF solution (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Physicochemical and Spectroscopic Data (Representative)

| Property | Expected Value/Characteristic |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.8 (d, 1H), 6.8-7.1 (d, 1H), 4.0-4.2 (s, 6H), 3.1-3.3 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (2C), 140-145 (1C), 110-115 (1C), 105-110 (1C), 80-85 (1C), 75-80 (1C), 50-55 (2C) |

| IR (KBr, cm⁻¹) | ~3300 (νC≡C-H), ~2100 (νC≡C), ~1600, 1480 (νC=C, νC=N) |

| Mass Spectrometry (EI) | m/z (%): 163 (M⁺) |

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive building block for various applications.

Drug Discovery

The pyridine core is a common motif in many pharmaceuticals. The ethynyl group serves as a versatile handle for introducing a wide range of substituents through reactions like "click chemistry" or further cross-coupling reactions. This allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The 2,6-dimethoxy groups can influence the pharmacokinetic properties of the final molecules, such as solubility and metabolic stability.

For instance, substituted pyridine scaffolds are key components in the development of kinase inhibitors and other targeted therapies.[3] The ability to readily modify the 3-position of the 2,6-dimethoxypyridine core opens up new avenues for structure-activity relationship (SAR) studies.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-Acetyl-2,6-dimethoxypyridine | C9H11NO3 | CID 16218074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethoxypyridine 6231-18-1 | TCI AMERICA [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 3-Halo-2,6-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and organic materials.[1][2] 3-Alkynyl-2,6-dimethoxypyridine derivatives are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-halo-2,6-dimethoxypyridine with various terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Key Reaction Parameters

Successful Sonogashira coupling of 3-halo-2,6-dimethoxypyridine is dependent on several key parameters:

-

Nature of the Halide: The reactivity of the 3-halopyridine substrate follows the general trend for aryl halides: I > Br > Cl.[1] 3-Iodo-2,6-dimethoxypyridine is the most reactive substrate, often allowing for milder reaction conditions.

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[2] The choice of ligands on the palladium catalyst can significantly influence the reaction efficiency.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly employed to neutralize the hydrogen halide byproduct and act as a solvent.[1]

-

Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The choice of solvent can affect the solubility of the reactants and the reaction temperature.

-

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 3-halo-2,6-dimethoxypyridine with various terminal alkynes.

Table 1: Sonogashira Coupling of 3-Bromo-2,6-dimethoxypyridine

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 80 | 12 | 85 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | DIPA | THF | 65 | 8 | 92 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Toluene | 100 | 16 | 78 |

| 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N/DMF | 70 | 10 | 88 |

Table 2: Sonogashira Coupling of 3-Iodo-2,6-dimethoxypyridine

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | THF | 25 | 6 | 95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (2.5) | DIPA | THF | 25 | 4 | 98 |

| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | DMF | 50 | 8 | 90 |

| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ (3) | CuI (3) | Et₃N | Toluene | 60 | 12 | 82 |

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Bromo-2,6-dimethoxypyridine with Phenylacetylene

Materials:

-

3-Bromo-2,6-dimethoxypyridine

-

Phenylacetylene

-